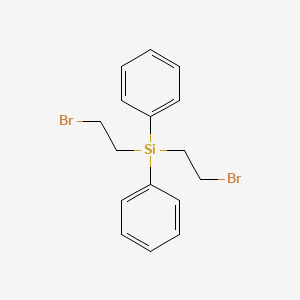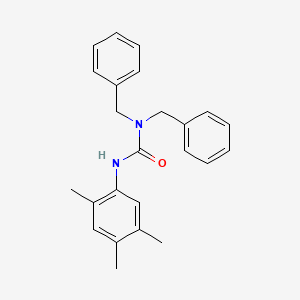![molecular formula C15H20N2 B14417142 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole CAS No. 82485-25-4](/img/structure/B14417142.png)
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole core structure, which is a common motif in many biologically active molecules, and a piperidine moiety, which is known for its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative. One common method involves the use of unsubstituted indole and 1-methyl-4-piperidinemethanol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with serotonin receptors.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory. By blocking this receptor, the compound can enhance the levels of neurotransmitters like glutamate and acetylcholine in the brain, thereby improving cognitive function .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-piperidinemethanol
- 1-Methylpiperidine-4-methylamine
- 4-(Hydroxymethyl)-1-methylpiperidine
Comparison: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is unique due to its dual structural features of an indole ring and a piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications. Compared to similar compounds, it has a higher affinity for serotonin receptors and a better pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
82485-25-4 |
|---|---|
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-[(1-methylpiperidin-4-yl)methyl]indole |
InChI |
InChI=1S/C15H20N2/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
InChI-Schlüssel |
LORWRCZWLPXRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)CN2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


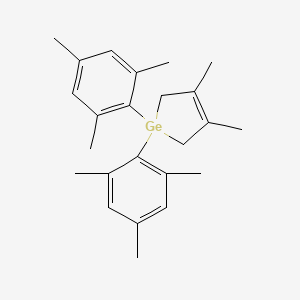
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
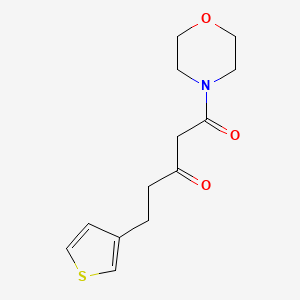

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
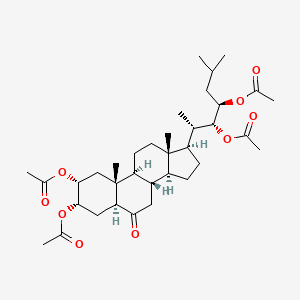
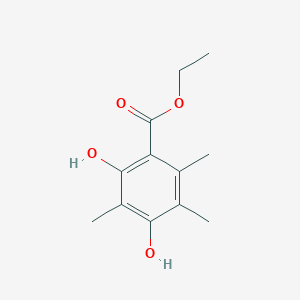
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


